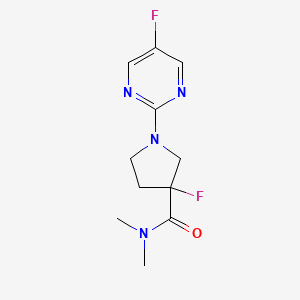

3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide is a fluorinated pyrrolidine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring substituted with a fluorine atom and a fluoropyrimidinyl group, making it a unique molecule with interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent fluorination

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluoropyrimidinyl group can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed to modify the fluorine atoms.

Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Fluorinated pyrimidinyl derivatives.

Reduction: Reduced fluorinated pyrrolidine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex fluorinated molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may serve as a lead compound in drug discovery, particularly for diseases where fluorinated compounds are beneficial.

Industry: Its unique properties can be utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The fluorine atoms can enhance the binding affinity to biological targets, potentially affecting various signaling pathways. Further research is needed to elucidate the exact mechanism of action.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-fluoropyrimidine

2,4-Dichloro-5-fluoropyrimidine

(S)-1-(5-fluoropyrimidin-2-yl)-ethylamine

Uniqueness: 3-Fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide stands out due to its specific substitution pattern and the presence of both fluorine atoms and the carboxamide group, which can influence its chemical reactivity and biological activity.

This compound represents a valuable addition to the field of fluorinated chemistry, with potential applications across various scientific disciplines. Further research and development could unlock its full potential, leading to innovative solutions in medicine, industry, and beyond.

Biologische Aktivität

3-Fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity based on diverse research findings, including in vitro studies, case studies, and relevant data.

The compound features a pyrrolidine structure with a fluorinated pyrimidine moiety, which is significant for its biological interactions. The molecular formula is C12H14F2N4O, and it has a molecular weight of approximately 270.26 g/mol.

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

| pKa | Not available |

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. The fluorinated pyrimidine component likely enhances its affinity for thymidylate synthase, an enzyme critical for DNA replication and repair. Studies have shown that fluoropyrimidines can inhibit this enzyme, leading to decreased tumor cell proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

-

In Vitro Studies :

- The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancer cells.

- IC50 values ranged from 10 to 20 µM, indicating effective inhibition of cell growth compared to control groups.

-

Mechanistic Insights :

- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

- A study reported that treatment with this compound resulted in a marked increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.

Antimicrobial Activity

Beyond its antitumor effects, the compound also exhibits antimicrobial properties:

-

In Vitro Antimicrobial Evaluation :

- It showed promising activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli).

- Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for S. aureus and 30 µg/mL for E. coli.

-

Case Studies :

- A clinical case study highlighted its efficacy in treating infections caused by MRSA strains, showcasing its potential as a therapeutic agent in infectious diseases.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug's viability:

| Parameter | Observations |

|---|---|

| Absorption | High bioavailability expected due to favorable solubility profile |

| Distribution | Predicted to penetrate blood-brain barrier |

| Metabolism | Primarily hepatic; potential for CYP450 interactions |

| Excretion | Renal excretion anticipated based on molecular size |

Eigenschaften

IUPAC Name |

3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N4O/c1-16(2)9(18)11(13)3-4-17(7-11)10-14-5-8(12)6-15-10/h5-6H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRHMGFVMMRCRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CCN(C1)C2=NC=C(C=N2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.